![molecular formula C11H11NO2 B1269454 [5-(3-Aminophenyl)furan-2-yl]methanol CAS No. 764710-29-4](/img/structure/B1269454.png)

[5-(3-Aminophenyl)furan-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

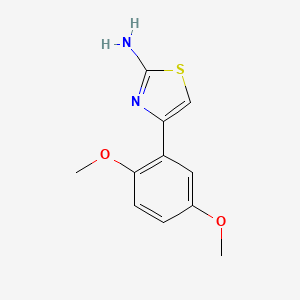

[5-(3-Aminophenyl)furan-2-yl]methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives, including compounds similar to [5-(3-Aminophenyl)furan-2-yl]methanol, undergo smooth aza-Piancatelli rearrangement in the presence of certain catalysts, leading to the formation of benzo[b][1,4]thiazine or oxazine derivatives. This process is noted for its high selectivity, good yields, and quick reaction times (B. Reddy et al., 2012).

Production of Biobased HMF Derivatives : The compound this compound is used in the conversion of 5-(Hydroxymethyl)furfural (HMF) to produce various derivatives. This process requires no catalyst and operates under mild conditions, offering an efficient route for the production of renewable building blocks (A. Cukalovic & C. Stevens, 2010).

Enzyme-catalyzed Oxidation : The compound is involved in the enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical. This transformation is notable for its efficiency and mild reaction conditions (W. Dijkman, Daphne E. Groothuis, & M. Fraaije, 2014).

Biological and Pharmaceutical Applications

- Anti-inflammatory and Antibacterial Agents : Novel derivatives of this compound have shown significant anti-inflammatory and antibacterial properties. These compounds were synthesized using conventional and microwave irradiation methods, and their biological activity was confirmed through in vivo and in vitro tests (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016).

Catalysis and Reaction Engineering

- Synthesis of Furo[2,3-b]pyran Derivatives : The compound is used in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via InCl3-promoted Prins cyclization. This method is notable for its high selectivity and good yields, representing an innovative approach in organic synthesis (B. Reddy, M. Sreelatha, Ch. Kishore, P. Borkar, & J. Yadav, 2012).

Material Science

- Enhancing Aromatic Production from Biomass-derived Furans : Studies have demonstrated the synergistic effect in coupling the conversion of bio-derived furans and methanol over ZSM-5 catalysts, significantly enhancing aromatic production. This innovative method is crucial for sustainable chemistry and industrial applications (Anqing Zheng et al., 2014).

Orientations Futures

Furan-based compounds, including “[5-(3-Aminophenyl)furan-2-yl]methanol”, have potential applications in various fields . The switch from traditional resources such as crude oil to biomass has begun to take place in substantial parts of the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been studied for their potential in this context .

Propriétés

IUPAC Name |

[5-(3-aminophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPCPHVVJJTEMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360216 |

Source

|

| Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764710-29-4 |

Source

|

| Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)